1-Fluoro-3-iodo-5-nitrobenzene

Catalog No.
S706943
CAS No.
3819-88-3
M.F
C6H3FINO2
M. Wt
267 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodo-5-nitrobenzene

CAS Number

3819-88-3

Product Name

1-Fluoro-3-iodo-5-nitrobenzene

IUPAC Name

1-fluoro-3-iodo-5-nitrobenzene

Molecular Formula

C6H3FINO2

Molecular Weight

267 g/mol

InChI

InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H

InChI Key

MXPYCSFCKXSPAB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]
  • Precursor molecule: Due to the presence of a fluorine, iodine, and nitro group, 1-Fluoro-3-iodo-5-nitrobenzene could serve as a precursor molecule for the synthesis of more complex organic compounds with desired functionalities. The specific functional groups can participate in various chemical reactions, allowing for tailored molecule creation [].

  • Material science: The combination of elements in 1-Fluoro-3-iodo-5-nitrobenzene might be of interest for material science research. The interplay between the electron-withdrawing nitro group and the electron-donating fluorine and iodine groups could influence conductivity or other material properties []. However, more specific research on this application is needed.

  • Organic electronics: The aromatic ring structure and the presence of functional groups like nitro suggest that 1-Fluoro-3-iodo-5-nitrobenzene could be a candidate molecule for investigation in organic electronics. However, further research into its electrical properties and potential for applications in this field is necessary [].

1-Fluoro-3-iodo-5-nitrobenzene is an aromatic organic compound with the chemical formula C6H3FINO2. Information on its origin or specific use in scientific research is currently limited.


Molecular Structure Analysis

The key features of 1-Fluoro-3-iodo-5-nitrobenzene's structure include:

  • Benzene ring: The core structure is a benzene ring, a six-membered carbon ring with alternating single and double bonds, providing stability due to aromaticity.
  • Functional groups: Three functional groups are attached to the benzene ring:
    • Fluoro (F): A fluorine atom is present at position 1, slightly increasing the electron-withdrawing character of the molecule [].
    • Iodo (I): An iodine atom is present at position 3, the largest and heaviest halogen atom commonly found in organic compounds [].
    • Nitro (NO2): A nitro group is present at position 5. The nitro group is a strong electron-withdrawing group, affecting the reactivity of the molecule [].

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The nitro group can activate the benzene ring for nucleophilic aromatic substitution reactions, where a nucleophile replaces the iodo group [].
  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a yellow crystalline solid at room temperature, based on information from chemical suppliers [].
  • Melting point: Expected to be around 79°C, based on data from chemical suppliers [].
  • Solubility: Slightly soluble in organic solvents like dichloromethane or chloroform due to the presence of aromatic and nitro groups [].
  • Stability: Relatively stable due to the aromatic ring structure. However, the nitro group can be susceptible to reduction under certain conditions.

There is no current information available regarding a specific mechanism of action for 1-Fluoro-3-iodo-5-nitrobenzene in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Handling the compound with care to avoid skin contact.
  • Storing the compound in a cool, dry place away from incompatible materials [].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3819-88-3

Wikipedia

1-fluoro-3-iodo-5-nitrobenzene

Dates

Modify: 2023-08-15

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